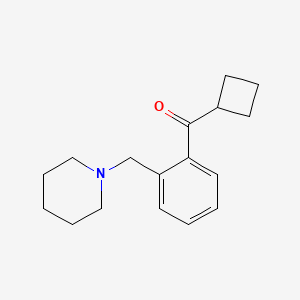

Cyclobutyl 2-(piperidinomethyl)phenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

- Cyclobutyl phenyl sulfide and its derivatives, such as cyclobutyl phenyl sulfoxide, have been synthesized for use in spiroannelation of cyclopentanone, a process involving the formation of spirocyclic compounds, which are essential in pharmaceutical and materials science applications (Fitjer, Schlotmann, & Noltemeyer, 1995).

- The reaction of alkenyl sulfides with α,β-unsaturated ketones, including cyclobutyl ketones, in the presence of AlCl3, leads to the production of 1-cyclobutenyl ketones, showcasing a method for creating structurally unique ketones (Takeda, Fujii, Morita, & Fujiwara, 1986).

Applications in Organic Synthesis

- Cyclobutyl phenyl ketones have been used in the Fischer indolisation process, a method for synthesizing complex organic compounds, particularly indoles, which are significant in pharmaceuticals (Robinson, Khan, & Shaw, 1987).

- L-Proline-catalyzed direct intermolecular asymmetric aldol reactions of cyclobutyl carboxaldehydes with ketones have provided an efficient method for synthesizing spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, important in medicinal chemistry (Bernard et al., 2007).

Structural and Stability Studies

- The interaction of 4-membered rings, like cyclobutyl, with adjacent carbanion centers has been investigated to understand their chemical reactivity and stability, essential for designing more effective pharmaceuticals (Güven & Peynircioǧlu, 2002).

- The beta-scission reaction of tertiary arylcarbinyloxyl radicals with alpha-cyclobutyl groups has been studied, which is relevant for understanding the degradation and stability of organic compounds in various environments (Bietti, Gente, & Salamone, 2005).

Safety and Hazards

Cyclobutyl 2-(piperidinomethyl)phenyl ketone should be handled with care. It is advised to keep the container tightly closed, protect it from moisture, and store it in a cool place . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

cyclobutyl-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(14-8-6-9-14)16-10-3-2-7-15(16)13-18-11-4-1-5-12-18/h2-3,7,10,14H,1,4-6,8-9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQFZWVQDEPCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643621 |

Source

|

| Record name | Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898773-85-8 |

Source

|

| Record name | Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)